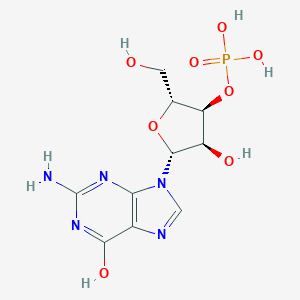
Guanosine 3'-(dihydrogen phosphate)
Übersicht
Beschreibung
Guanosine 3’-monophosphate is a ribonucleotide that consists of the phosphate group, the pentose sugar ribose, and the nucleobase guanine. It is a crucial component in various biological processes, including the synthesis of nucleic acids and the regulation of cellular activities. This compound is known for its role in the formation of cyclic guanosine monophosphate, which acts as a second messenger in various signal transduction pathways .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Guanosin-3'-monophosphat kann durch enzymatische Reaktionen mit Guanosin und spezifischen Kinasen synthetisiert werden. Die Phosphorylierung von Guanosin an der 3'-Position des Ribose-Moleküls ist ein wichtiger Schritt bei seiner Synthese. Diese Reaktion erfordert typischerweise die Anwesenheit von Adenosintriphosphat als Phosphatdonor und wird durch Guanylatkinase katalysiert .
Industrielle Produktionsmethoden: Die kommerzielle Produktion von Guanosin-3'-monophosphat erfolgt oft durch mikrobielle Fermentation. Bestimmte Bakterienstämme, wie Escherichia coli, werden gentechnisch so verändert, dass sie diese Verbindung überproduzieren. Der Fermentationsprozess wird optimiert, um die Ausbeute und Reinheit von Guanosin-3'-monophosphat zu erhöhen .
Analyse Chemischer Reaktionen
Reaktionstypen: Guanosin-3'-monophosphat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Guanosin-3'-diphosphat und anderen oxidierten Derivaten führen.
Reduktion: Reduktionsreaktionen können Guanosin-3'-monophosphat in seine Desoxyform umwandeln.
Substitution: Nukleophile Substitutionsreaktionen können die Phosphatgruppe oder die Nukleobase modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid und Kaliumpermanganat werden häufig verwendet.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.
Substitutionsreagenzien: Verschiedene Nukleophile, wie Amine und Thiole, können unter milden sauren oder basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidationsprodukte: Guanosin-3'-diphosphat und andere oxidierte Nukleotide.
Reduktionsprodukte: Desoxyguanosinmonophosphat.
Substitutionsprodukte: Modifizierte Guanosinderivate mit veränderten Phosphat- oder Nukleobasenstrukturen.
Wissenschaftliche Forschungsanwendungen
Guanosin-3'-monophosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Guanosin-3'-monophosphat übt seine Wirkungen hauptsächlich durch seine Umwandlung in cyclisches Guanosinmonophosphat aus. Diese Umwandlung wird durch Guanylatcyclase-Enzyme katalysiert. Cyclisches Guanosinmonophosphat wirkt als sekundärer Botenstoff und aktiviert Proteinkinasen, Ionenkanäle und Phosphodiesterasen. Diese Wechselwirkungen regulieren verschiedene physiologische Prozesse, einschließlich Vasodilatation, Neurotransmission und Immunreaktionen .
Ähnliche Verbindungen:
- Adenosin-3'-monophosphat
- Cytidin-3'-monophosphat
- Uridin-3'-monophosphat
Vergleich: Guanosin-3'-monophosphat ist aufgrund seiner spezifischen Rolle bei der Synthese von cyclischem Guanosinmonophosphat einzigartig, das ein wichtiger sekundärer Botenstoff in vielen Signalwegen ist. Im Gegensatz zu Adenosin-3'-monophosphat, das hauptsächlich cyclisches Adenosinmonophosphat bildet, ist Guanosin-3'-monophosphat an Signalwegen beteiligt, die durch Stickstoffmonoxid und natriuretische Peptide reguliert werden .
Wirkmechanismus
Guanosine 3’-monophosphate exerts its effects primarily through its conversion to cyclic guanosine monophosphate. This conversion is catalyzed by guanylate cyclase enzymes. Cyclic guanosine monophosphate acts as a second messenger, activating protein kinases, ion channels, and phosphodiesterases. These interactions regulate various physiological processes, including vasodilation, neurotransmission, and immune responses .
Vergleich Mit ähnlichen Verbindungen
- Adenosine 3’-monophosphate
- Cytidine 3’-monophosphate
- Uridine 3’-monophosphate
Comparison: Guanosine 3’-monophosphate is unique due to its specific role in the synthesis of cyclic guanosine monophosphate, which is a crucial second messenger in many signaling pathways. Unlike adenosine 3’-monophosphate, which primarily forms cyclic adenosine monophosphate, guanosine 3’-monophosphate is involved in pathways regulated by nitric oxide and natriuretic peptides .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPUTNZENXVHJC-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6027-83-4 (di-hydrochloride salt), 97416-83-6 (mono-hydrochloride salt) | |
| Record name | 3'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70904627 | |
| Record name | 3'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-68-0 | |
| Record name | 3′-GMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine 3'-monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine 3'-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.821 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3'-GUANYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839SG0O89X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine 3'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240587 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















